Nucleoprotein (118-126)
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Overview
Description
Nucleoprotein (118-126), also known as NP(118-126), is a peptide fragment derived from the nucleoprotein of certain viruses. It consists of nine amino acids with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met. This compound has a molecular weight of 1008.15 g/mol and a molecular formula of C43H69N13O13S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NP(118-126) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of NP(118-126) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NP(118-126) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
NP(118-126) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of viral nucleoproteins and their interactions with other viral or host proteins.
Medicine: Investigated for its potential role in vaccine development and as a diagnostic marker for certain viral infections.
Industry: Utilized in the production of peptide-based therapeutics and diagnostic tools .
Mechanism of Action
The mechanism of action of NP(118-126) involves its interaction with specific molecular targets, such as major histocompatibility complex (MHC) molecules. The peptide binds to MHC class I molecules, presenting itself on the surface of infected cells. This presentation is recognized by cytotoxic T lymphocytes, which then target and destroy the infected cells. This mechanism is crucial for the immune response against viral infections .
Comparison with Similar Compounds
Similar Compounds
Nucleoprotein (396-404): Another peptide fragment derived from viral nucleoproteins.
Nucleoprotein (366-374): A different fragment with distinct amino acid sequence and properties
Uniqueness
NP(118-126) is unique due to its specific sequence and its role in immune recognition. Unlike other nucleoprotein fragments, NP(118-126) has been extensively studied for its immunogenic properties and its potential use in vaccine development .
Properties
Molecular Formula |
C43H69N13O13S |
---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C43H69N13O13S/c1-22(2)34(40(66)53-29(19-24-9-11-25(58)12-10-24)38(64)52-28(42(68)69)15-18-70-4)55-33(60)20-49-36(62)30(21-57)54-35(61)23(3)50-37(63)27(13-14-32(45)59)51-39(65)31-8-6-17-56(31)41(67)26(44)7-5-16-48-43(46)47/h9-12,22-23,26-31,34,57-58H,5-8,13-21,44H2,1-4H3,(H2,45,59)(H,49,62)(H,50,63)(H,51,65)(H,52,64)(H,53,66)(H,54,61)(H,55,60)(H,68,69)(H4,46,47,48)/t23-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChI Key |
JTKGELSXBXWEKZ-NNYISDFCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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